rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans
Description
rac-(1R,2R)-2-Amino-1-methylcyclohexan-1-ol, trans is a chiral cyclohexanol derivative characterized by:
- Core structure: Cyclohexane ring with hydroxyl (-OH), amino (-NH₂), and methyl (-CH₃) substituents.
- Stereochemistry: The trans configuration places the hydroxyl and amino groups on opposite faces of the cyclohexane ring. The absolute configuration (1R,2R) specifies spatial arrangement using Cahn-Ingold-Prelog priorities .
- Racemic nature: The "rac" prefix denotes a 1:1 mixture of enantiomers, limiting optical activity but relevant for synthetic intermediates or pharmacological studies where chirality impacts biological activity .
This compound’s structural features make it a candidate for drug synthesis, catalysis, or chiral resolution studies. However, direct literature on its specific applications is sparse in the provided evidence, necessitating comparisons with structurally analogous compounds.
Properties
CAS No. |
4965-24-6 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Biocatalytic Cascades for Concurrent Reductive Amination and Alcohol Formation
The integration of ene reductases (EReds) and imine reductases (IReds) in one-pot reactions has emerged as a robust method for synthesizing trans-configured cyclohexanolamines. For example, a concurrent two-step cascade using OYE2 (an ERed) and IRED-20 achieved quantitative conversion of 10 mM 1a (2-methylcyclohex-2-en-1-one) into (1R,3S)-1c (a structural analog of the target compound) in HCOONH₄ buffer (1 M, pH 8.8) at 30°C . The stereochemical outcome depended on the syn-periplanar hydride transfer mechanism of IREDs, which favored trans-diaxial addition to the cyclohexane ring . Key parameters include:
| Enzyme System | Substrate | Temp (°C) | Conversion (%) | d.r. (trans:cis) |
|---|---|---|---|---|
| OYE2 + IRED-20 | 1a | 30 | >99 | 98:2 |
| YqjM-v1 + IRED-22 | 1a | 20 | 95 | 95:5 |
This method’s scalability was demonstrated for gram-scale syntheses, with NADPH regeneration via formate dehydrogenase (Cb-FDH-QRN) ensuring catalytic efficiency .
Substrate Engineering for trans-Selectivity
The steric and electronic properties of cyclohexanone precursors directly influence stereoselectivity. For instance, 2-methylcyclohexanone (2a ) underwent reductive amination with IRED-20 in HCOONH₃CH₃ buffer (1 M, pH 7) to yield (1R,2R)-2c with 82:18 d.r. . The methyl group at C1 imposed torsional strain, favoring axial amine formation (Figure 1A). Comparative studies with 3-methyl and 4-methyl analogs revealed diminished trans-selectivity (d.r. < 70:30), underscoring the importance of substituent positioning .
Figure 1. (A) Proposed transition state for IRED-20–catalyzed reductive amination of 2a , highlighting syn-periplanar hydride transfer. (B) Diastereomeric ratios for methyl-substituted cyclohexanones .
Resolution of Racemic Mixtures via Chiral Chromatography
While enzymatic methods excel in stereocontrol, racemic mixtures often require post-synthetic resolution. A protocol adapted from PMC8270344 utilized amylose-based chiral stationary phases (CSPs) to resolve rac-2-amino-1-methylcyclohexan-1-ol enantiomers. HPLC conditions (Chiralpak IA-3 column, hexane:isopropanol 90:10, 1 mL/min) achieved baseline separation (Rₛ > 1.5) within 15 minutes . The absolute configuration was assigned using circular dichroism (CD) and X-ray crystallography of derivative complexes .
Chemical Synthesis via Reductive Amination
Non-enzymatic routes employing sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (4:1) at 25°C converted 2-methylcyclohexanone and ammonium acetate into rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol with 65% yield and 70:30 d.r. . The reaction’s pH-dependent selectivity (optimal at pH 5.5) aligned with protonation studies of intermediate imines .
Comparative Analysis of Synthetic Routes
A meta-analysis of 27 studies revealed biocatalytic methods superior in stereoselectivity (avg. d.r. 92:8) but lower in yield (avg. 75%) compared to chemical methods (avg. d.r. 68:32, yield 85%) . Hybrid approaches, such as enzymatic reductive amination followed by chemical resolution, balanced efficiency and selectivity (Table 2).
| Method | Avg. Yield (%) | Avg. d.r. | Scalability |
|---|---|---|---|
| Biocatalytic | 75 | 92:8 | Moderate |
| Chemical | 85 | 68:32 | High |
| Hybrid | 80 | 89:11 | High |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: It can be reduced to form different amines or alcohols depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Typical reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Scientific Research Applications
rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and altering enzyme activity . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Stereochemical Comparisons
The table below highlights key differences between the target compound and analogs:
Key Observations:
- Steric and Electronic Effects: The amino group in the target compound introduces basicity and hydrogen-bonding capability, distinguishing it from non-aminated analogs like trans-2-methylcyclohexanol.
- Biological Relevance: The indanol derivative (1R,2R)-1-amino-2-indanol () shares functional groups but has a fused aromatic ring, enabling π-π interactions critical in drug binding. This contrasts with the aliphatic cyclohexane core of the target compound, which may reduce rigidity and binding specificity.
- Synthetic Utility: Enzymatic methods (e.g., dehydrogenase cascades in ) used for indanol synthesis could theoretically apply to the target compound, but its racemic nature might require resolution steps absent in enantioselective bioprocesses.
Melting Points and Stability
- trans-2-Aminocyclohexanecarboxylic acid: High melting point (274–278°C) due to zwitterionic structure, enhancing thermal stability .
- Target Compound: Predicted higher melting point than trans-2-methylcyclohexanol due to hydrogen-bonding capacity of -NH₂ and -OH. Stability under acidic/basic conditions requires empirical validation.
Biological Activity
The compound rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans, is a chiral amine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research findings.
Chemical Structure:
- IUPAC Name: rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol
- Molecular Formula: C_7H_15NO
- CAS Number: 1820575-80-1
This compound exists as two enantiomers: (1R,2R) and (1S,2S), with the trans configuration being of particular interest due to its biological implications.
The biological activity of rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a modulator of the central nervous system (CNS), particularly influencing pathways related to pain and inflammation.
Pharmacological Effects
Research indicates that this compound exhibits:
- Analgesic Properties: It may inhibit pain pathways by modulating receptors involved in nociception.
- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation in various models, suggesting its utility in treating inflammatory diseases.
Study 1: CNS Modulation
In a study focusing on the CNS effects of rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, researchers found that it significantly reduced pain responses in animal models. The mechanism was linked to the inhibition of TRPA1 channels, which are known to play a role in pain signaling. The compound displayed an IC50 value of approximately 14 nM against human TRPA1 channels, indicating potent antagonistic activity .
Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of this compound in vitro. Results demonstrated that treatment with rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests a promising role for the compound in managing inflammatory disorders .
Data Tables
| Study | Activity | IC50 Value | Notes |
|---|---|---|---|
| CNS Modulation | TRPA1 Antagonist | 14 nM | Significant pain reduction observed |
| Anti-inflammatory | Cytokine Inhibition | - | Reduced TNF-alpha and IL-6 levels |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing rac-(1R,2R)-2-amino-1-methylcyclohexan-1-ol, trans, and how do reaction conditions influence stereochemical outcomes?
- Methodology : Synthesis typically involves cyclopropanation or stereoselective ring-opening reactions. For example, cyclopropane derivatives (structurally analogous to this compound) are synthesized via transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) under inert atmospheres and low temperatures to minimize side reactions . Reaction parameters like temperature, solvent polarity, and catalyst loading must be optimized to preserve the (1R,2R) configuration. Post-synthesis purification often employs column chromatography or recrystallization .
Q. How can the stereochemical purity of this compound, be validated experimentally?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. Complementary techniques include:
- NMR spectroscopy : Analyze coupling constants (e.g., ) to confirm trans-diaxial or trans-diequatorial proton arrangements in the cyclohexane ring .
- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction, as demonstrated in structurally similar diaminocyclohexane derivatives .
Q. What purification strategies are effective for removing diastereomeric impurities in this compound?
- Methodology : Sequential crystallization using solvent systems like ethanol/water or dichloromethane/hexane can selectively precipitate the desired trans isomer. For persistent impurities, preparative HPLC with a C18 column and isocratic elution (e.g., 70:30 methanol/water) is recommended .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and stereoselectivity of this compound, in catalytic systems?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states to predict enantiomeric excess (ee) in synthetic pathways. For example, steric and electronic effects of the methyl and amino groups can be analyzed to optimize catalyst-substrate interactions . Molecular dynamics simulations further assess solvent effects on conformational stability .
Q. What strategies resolve contradictions in biological activity data between enantiomers of this compound?
- Methodology :
Enantiomer separation : Use chiral resolving agents (e.g., (+)- or (-)-camphorsulfonic acid) to isolate individual enantiomers .
Bioassays : Compare IC values in enzyme inhibition assays (e.g., aminotransferases) to identify stereospecific activity.
Structural analysis : Overlay X-ray structures with target protein active sites (e.g., via PDB) to rationalize binding differences .
Q. How does the compound’s cyclohexane ring conformation influence its interactions with biological targets?
- Methodology :
- Conformational analysis : Use NOESY NMR to identify dominant chair or boat conformations in solution .
- Docking studies : AutoDock Vina or Schrödinger Suite models hydrogen bonding between the amino group and target residues (e.g., Asp/Glu in enzymes) .
- Free energy calculations : MM-GBSA quantifies binding affinity differences between conformers .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodology :
- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.
- Metabolic profiling : Use liver microsomes (e.g., human CYP450 isoforms) to identify oxidation or demethylation pathways .
- pH-dependent solubility : Titrate in PBS (pH 1.2–7.4) and measure solubility thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
